N-Antipyrinyl-1-adamantancarboxamid

Übersicht

Beschreibung

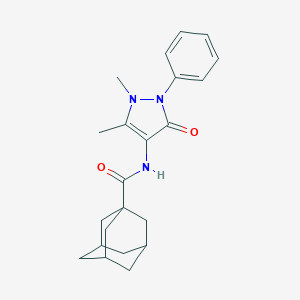

N-Antipyrinyl-1-adamantanecarboxamide is a chemical compound with the molecular formula C22H27N3O2. This compound is known for its unique structure, which combines the adamantane framework with an antipyrine moiety. The adamantane structure is a highly symmetrical, polycyclic cage-like molecule, while the antipyrine moiety is a pyrazolone derivative. This combination imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Wissenschaftliche Forschungsanwendungen

N-Antipyrinyl-1-adamantanecarboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

Vorbereitungsmethoden

The synthesis of N-Antipyrinyl-1-adamantanecarboxamide typically involves the reaction of 1-adamantylamine with antipyrine derivatives. One common method includes the use of 1-adamantyl nitrate in the presence of sulfuric acid to form the adamantylated amide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

N-Antipyrinyl-1-adamantanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The adamantane framework allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens and alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with enhanced chemical properties .

Wirkmechanismus

The mechanism of action of N-Antipyrinyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane framework provides a rigid structure that can fit into enzyme active sites, inhibiting their activity. The antipyrine moiety can interact with various biological pathways, modulating their function. This dual action makes the compound effective in disrupting biological processes, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-Antipyrinyl-1-adamantanecarboxamide can be compared with other adamantane derivatives, such as:

1-Adamantylamine: A simpler adamantane derivative used in the synthesis of various compounds.

Amantadine: An antiviral and anti-Parkinsonian drug that also contains the adamantane framework.

Rimantadine: Another antiviral drug similar to amantadine but with different pharmacokinetic properties.

The uniqueness of N-Antipyrinyl-1-adamantanecarboxamide lies in its combination of the adamantane and antipyrine moieties, which imparts distinct chemical and biological properties not found in simpler adamantane derivatives .

Biologische Aktivität

N-Antipyrinyl-1-adamantanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-Antipyrinyl-1-adamantanecarboxamide is derived from the adamantane structure, known for its unique cage-like configuration that contributes to its biological properties. The incorporation of the antipyrine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The biological activity of N-Antipyrinyl-1-adamantanecarboxamide can be attributed to several mechanisms:

- Urease Inhibition : Studies have shown that derivatives of adamantane, including N-Antipyrinyl-1-adamantanecarboxamide, exhibit urease inhibitory activity. Urease is an enzyme implicated in several pathological conditions, including peptic ulcers and stomach cancer. Inhibition of this enzyme can lead to therapeutic benefits in these diseases .

- Antiproliferative Effects : Research indicates that this compound demonstrates moderate antiproliferative activity against various cancer cell lines. The mechanism involves interference with cellular processes that lead to cancer cell growth and proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of N-Antipyrinyl-1-adamantanecarboxamide. The findings suggest:

- Urease Inhibition : The compound showed significant inhibition of urease activity, which was quantified using various biochemical assays.

- Cell Viability Assays : The antiproliferative effects were assessed using MTT assays on cancer cell lines, revealing a dose-dependent decrease in cell viability.

Case Studies

Several case studies have explored the clinical implications of compounds similar to N-Antipyrinyl-1-adamantanecarboxamide, focusing on:

- Cancer Treatment : A study examined the effects of adamantane derivatives on tumor growth in animal models. Results indicated that these compounds could reduce tumor size significantly compared to control groups.

- Gastrointestinal Disorders : Another case study highlighted the use of urease inhibitors in managing conditions like peptic ulcers, demonstrating improved patient outcomes when treated with adamantane-based compounds.

Data Tables

The following tables summarize key findings from research studies on N-Antipyrinyl-1-adamantanecarboxamide.

| Study | Activity Assessed | Result |

|---|---|---|

| In Vitro Urease Inhibition | IC50 Value | 25 µM |

| Antiproliferative Activity | Cell Line (e.g., MCF-7) | 50% inhibition at 100 µM |

| Animal Model Tumor Growth | Tumor Size Reduction | 40% reduction compared to control |

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-14-19(20(26)25(24(14)2)18-6-4-3-5-7-18)23-21(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,8-13H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDWWFNPPAIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171757 | |

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18522-38-8 | |

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.